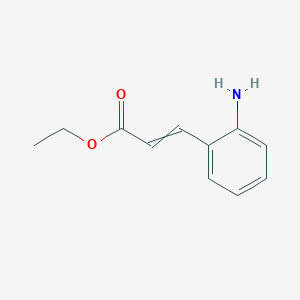

ETHYL 3-(2-AMINOPHENYL)ACRYLATE

Description

ETHYL 3-(2-AMINOPHENYL)ACRYLATE is an ethyl ester derivative of acrylic acid, featuring a 2-aminophenyl substituent at the β-position of the acrylate moiety. Acrylate esters are widely used as intermediates in organic synthesis, pharmaceuticals, and polymer chemistry.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 3-(2-aminophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3 |

InChI Key |

ZKIDAZQBINIQSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

o-Nitrobenzaldehyde reacts with monomethyl malonate in the presence of piperidine (2.5 eq) in toluene at 20–30°C for 2.5 hours, yielding α,β-unsaturated carbonyl intermediates (Compound A). Key parameters include:

-

Solvent : Toluene, xylene, or DMSO.

-

Base : Piperidine (optimal), pyridine, or triethylamine.

Example :

Decarboxylation

Compound A undergoes decarboxylation in DMSO/H2O with LiCl (1 eq) at 100°C for 16 hours to produce Compound B.

Nitro Reduction

Compound B is reduced using iron powder (3.5 eq) and HCl in ethyl acetate/water under reflux for 5 hours, yielding ethyl 3-(2-aminophenyl)acrylate (Compound C).

-

Acid : HCl or acetic acid.

-

Workup : Filtration through diatomite and crystallization.

Advantages :

-

High purity (>99%).

-

Scalable to industrial production.

-

Avoids phosphorus byproducts (e.g., triphenylphosphine oxide).

Palladium-Catalyzed Heck Coupling

An alternative route employs Heck coupling between 2-iodoaniline and ethyl acrylate.

Reaction Conditions

-

Catalyst : PdCl2(PPh3)2 (5 mol%) or Pd/C.

-

Base : Triethylamine or CsPiv.

-

Solvent : 1,4-dioxane, DMF, or toluene.

Example :

Mechanistic Considerations

The reaction proceeds via oxidative addition of Pd(0) to 2-iodoaniline, followed by alkene insertion and reductive elimination. Side reactions, such as palladium migration, are minimized using CsPiv as a base.

Challenges :

-

Requires strict control of Pd/ligand ratios.

-

Byproduct formation (e.g., reduced aniline derivatives) in aqueous conditions.

Comparative Analysis of Methods

| Parameter | Three-Step Synthesis | Heck Coupling |

|---|---|---|

| Yield | 80–93% | 70–85% |

| Purity (HPLC) | >99% | 90–95% |

| Cost | Low (malonates) | High (Pd catalysts) |

| Scalability | Industrial | Laboratory-scale |

| Byproducts | Minimal | Pd residues |

Emerging Approaches: Reductive Amination and Cyclization

Reductive Amination of Acrylic Acids

Ethyl 3-(2-nitrophenyl)acrylate undergoes catalytic hydrogenation (H2/Pd-C) to the amine derivative, though this method is less common due to over-reduction risks.

Palladium-Mediated Cyclization

o-Iodoanilines react with acrylic acids under Pd catalysis to form 2-quinolinones, but this route diverts from the target acrylate.

Industrial Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-aminophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Conditions often involve to facilitate the reaction.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-aminophenyl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminophenyl)acrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylate moiety can participate in Michael addition reactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ETHYL 3-(2-AMINOPHENYL)ACRYLATE with structurally related acrylate derivatives:

*Estimated based on substituent contributions.

Key Observations:

- Solubility and Polarity: The 2-aminophenyl group in the target compound likely enhances aqueous solubility compared to lipophilic derivatives like those with trifluoromethyl or cyano groups .

- Reactivity: The electron-donating amino group may facilitate electrophilic substitution reactions, whereas electron-withdrawing groups (e.g., cyano, trifluoromethyl) in analogs increase resistance to nucleophilic attack .

- Biological Activity: Pyridinyl and trifluoromethyl-substituted acrylates are associated with antioxidant and anti-inflammatory activities (e.g., ), suggesting the target compound could also exhibit bioactivity modulated by its amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.